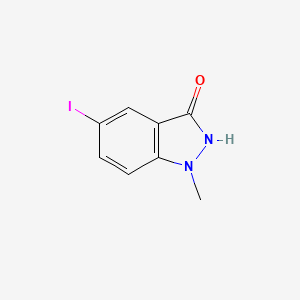

5-Iodo-1-methyl-1H-indazol-3-ol

Description

Historical Context and Evolution of Indazole Chemistry in Research

The journey of indazole chemistry began in the late 19th century, with the first synthesis of indazole reported in 1886. ontosight.ai Throughout the 20th century, and especially since the 1960s and 1970s, research into indazole derivatives has intensified, driven by their potential therapeutic applications. ontosight.ai The development of new synthetic methods, including catalyst-based and green chemistry approaches, has significantly advanced the ability to create a wide array of indazole derivatives. benthamdirect.com This has allowed for more extensive exploration of their properties and applications in medicinal chemistry, agrochemistry, and materials science. benthamdirect.comijsdr.org

Importance of Nitrogen-Containing Heterocycles in Contemporary Chemical and Biological Research

Nitrogen-containing heterocycles are a major class of organic compounds that are fundamental to the metabolic processes of all living cells. nih.govopenmedicinalchemistryjournal.com Their structural diversity and the presence of nitrogen atoms, which can readily form hydrogen bonds with biological targets, make them crucial in drug design. nih.gov In fact, over 75% of FDA-approved drugs contain nitrogen-containing heterocyclic moieties. nih.gov These compounds are integral to a vast number of biologically important molecules, including vitamins, nucleic acids, and antibiotics. nih.govijsrst.com Their applications extend beyond medicine to fields such as agriculture, where they are used in over 70% of commercial agrochemicals. openmedicinalchemistryjournal.com

Overview of Indazole Derivatives as Privileged Scaffolds in Academic Exploration

Indazole, a bicyclic molecule composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netresearchgate.net This is due to its presence in numerous commercially available drugs and its wide range of biological activities, including anti-inflammatory, antibacterial, and antitumor properties. nih.govresearchgate.net The unique chemical properties and tautomeric forms of the indazole ring make it a versatile foundation for developing new therapeutic agents. researchgate.net At least 43 indazole-based therapeutic agents are currently in clinical use or trials, highlighting the scaffold's significance in drug discovery. nih.govresearchgate.net

Rationale for Researching 5-Iodo-1-methyl-1H-indazol-3-ol within the Indazole Framework

The specific compound, this compound, is a subject of interest due to the unique contributions of its substituent groups to the indazole core. The methyl group at the 1-position influences the compound's stability and basicity. jmchemsci.com The hydroxyl group at the 3-position and the iodine atom at the 5-position provide reactive sites for further chemical modifications.

Iodinated indazoles, in particular, are valuable in medicinal chemistry. The iodine atom can serve as a leaving group in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the synthesis of more complex molecules. mdpi.com This versatility makes this compound a useful building block for creating novel compounds with potential therapeutic applications. evitachem.com

Research Gaps and Future Perspectives for Iodinated Indazole Compounds

While the synthesis and applications of many indazole derivatives are well-documented, there are still areas ripe for exploration, particularly concerning polyhalogenated and specifically iodinated indazoles. A significant research gap exists in the comprehensive understanding of the pharmacological properties of many iodinated indazoles. Although iodine is recognized for its utility in creating radiopharmaceuticals for imaging, detailed biological activity data for many specific compounds is lacking.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1-methyl-2H-indazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2O/c1-11-7-3-2-5(9)4-6(7)8(12)10-11/h2-4H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPWQKBQGPPFME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)I)C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization Methodologies in Indazole Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-Iodo-1-methyl-1H-indazol-3-ol, both ¹H and ¹³C NMR would be utilized to confirm its constitution and stereochemistry.

In a hypothetical ¹H NMR spectrum of this compound, specific chemical shifts (δ) and coupling constants (J) would be expected. The methyl group protons on the N1 position would likely appear as a singlet at approximately 3.7-4.2 ppm. The aromatic protons on the indazole ring would exhibit distinct signals. For instance, the proton at the C4 position would likely be a doublet, with the proton at C6 appearing as a doublet of doublets, and the C7 proton as a doublet. The hydroxyl proton at the C3 position would present as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

The ¹³C NMR spectrum would provide complementary information, with the methyl carbon appearing around 30-35 ppm. The carbon atoms of the indazole ring would resonate in the aromatic region (approximately 110-150 ppm), with the carbon bearing the iodine atom (C5) showing a characteristic shift due to the heavy atom effect. The chemical shifts in ¹³C NMR are crucial for confirming the substitution pattern of the indazole core. mdpi.commdpi.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| N-CH₃ | 3.7 - 4.2 | s | - |

| H-4 | 7.5 - 7.8 | d | 8.5 - 9.0 |

| H-6 | 7.2 - 7.5 | dd | 8.5 - 9.0, 1.5 - 2.0 |

| H-7 | 7.8 - 8.1 | d | 1.5 - 2.0 |

| OH | Variable | br s | - |

Note: These are predicted values based on known data for similar indazole derivatives and are subject to experimental verification.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| N-CH₃ | 30 - 35 |

| C-3 | 150 - 155 |

| C-3a | 135 - 140 |

| C-4 | 120 - 125 |

| C-5 | 85 - 95 |

| C-6 | 130 - 135 |

| C-7 | 110 - 115 |

| C-7a | 140 - 145 |

Note: These are predicted values based on known data for similar indazole derivatives and are subject to experimental verification.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation and Intermolecular Interactions

Single-Crystal X-ray Diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, confirming the planar structure of the indazole ring system and the geometry of the substituents.

Furthermore, the crystal structure would reveal crucial information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential halogen bonding involving the iodine atom. These interactions are vital in understanding the packing of molecules in the solid state and can influence physical properties like melting point and solubility. While no specific crystal structure for this compound is publicly available, analysis of related indazole structures indicates that the indazole ring is typically planar. acs.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

In the FTIR spectrum of this compound, a broad absorption band would be expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The broadness of this peak would be indicative of hydrogen bonding. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the C-H stretching of the methyl group would be observed in the 2850-2960 cm⁻¹ range. The C=C and C=N stretching vibrations of the indazole ring would be found in the 1400-1650 cm⁻¹ region. The C-I stretching vibration would appear at lower frequencies, typically in the range of 500-600 cm⁻¹. rsc.orgmdpi.com

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Medium |

| C=C / C=N stretch | 1400 - 1650 | Medium to Strong |

| C-O stretch | 1200 - 1300 | Strong |

| C-I stretch | 500 - 600 | Weak to Medium |

Note: These are predicted values based on general spectroscopic data for indazole derivatives.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration Determination (if chiral analogues are considered)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for the analysis of chiral molecules. saschirality.orgcas.cz this compound itself is not chiral. However, if chiral analogues were to be synthesized, for example by introducing a chiral center in a substituent, CD and ORD would be invaluable techniques.

These methods measure the differential absorption or rotation of plane-polarized light by enantiomers. saschirality.org The resulting spectra are unique for each enantiomer and can be used to determine the enantiomeric excess (ee) and the absolute configuration of the molecule, often through comparison with theoretical calculations. nih.gov The study of chiral-at-metal iridium complexes with indazole ligands has demonstrated the utility of CD spectroscopy in assigning absolute configurations. mdpi.com

Advanced Mass Spectrometry Techniques for Mechanistic Pathway Elucidation (e.g., HRMS, MS/MS for reaction intermediates)

Advanced mass spectrometry (MS) techniques, such as High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS), are powerful tools for determining the elemental composition and fragmentation pathways of a molecule. du.ac.bd

HRMS would provide a highly accurate mass measurement of the molecular ion of this compound, allowing for the unambiguous determination of its elemental formula (C₈H₇IN₂O).

MS/MS analysis involves the fragmentation of the molecular ion and analysis of the resulting fragment ions. This provides valuable information about the molecule's structure and can be used to elucidate reaction mechanisms by identifying intermediates. For this compound, characteristic fragmentation pathways would likely involve the loss of the methyl group, the hydroxyl group, and potentially the iodine atom. The fragmentation of the indazole core itself can also provide structural confirmation. researchgate.netresearchgate.netnih.gov The study of the fragmentation of other indazole-containing synthetic cannabinoids has shown characteristic cleavages, such as the formation of an acylium-indazole ion, which can be indicative of the core structure. researchgate.net

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 274 | [M]⁺ |

| 259 | [M - CH₃]⁺ |

| 257 | [M - OH]⁺ |

| 147 | [M - I]⁺ |

| 132 | [M - I - CH₃]⁺ |

Note: These are predicted fragmentation patterns and would require experimental verification.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Polymorphism Studies

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the physical and chemical properties of a substance as a function of temperature.

TGA measures the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition profile. For this compound, TGA would determine the temperature at which the compound begins to decompose.

DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique can be used to determine the melting point, enthalpy of fusion, and to study polymorphism. Polymorphs are different crystalline forms of the same compound, which can have different physical properties. DSC would be able to identify any polymorphic transitions that this compound might undergo upon heating.

Computational and Theoretical Investigations of 5 Iodo 1 Methyl 1h Indazol 3 Ol and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in understanding the intrinsic properties of 5-Iodo-1-methyl-1H-indazol-3-ol and its analogues at the electronic level.

Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure, reactivity, and spectroscopic properties of indazole derivatives. These calculations provide valuable information on molecular geometry, charge distribution, and orbital energies. For instance, DFT studies on related indazole systems have been used to predict vibrational frequencies and chemical shifts, which show good agreement with experimental IR and NMR spectra. researchgate.netresearchgate.net

The electronic properties of substituted indazoles are significantly influenced by the nature and position of substituents. An iodo group at the 5-position, as in this compound, and a methyl group at the N1 position will alter the electron density distribution across the indazole ring system. The strong electron-withdrawing nature of the iodine atom can impact the molecule's reactivity and its potential as a ligand in biological systems. DFT calculations can quantify these effects by mapping the molecular electrostatic potential (MEP), identifying regions prone to electrophilic and nucleophilic attack. asianresassoc.org

Furthermore, DFT is instrumental in predicting spectroscopic properties. Calculated UV-Vis spectra can help in the interpretation of experimental electronic transitions, while computed NMR chemical shifts are crucial for the structural elucidation of newly synthesized compounds. researchgate.net

Tautomeric Equilibrium Analysis and Energetics of Indazol-3-ol Forms

Indazol-3-ols can exist in different tautomeric forms, primarily the 3-hydroxy-1H-indazole and the 1,2-dihydro-3H-indazol-3-one (indazolinone) forms. thieme-connect.deresearchgate.net The position of this equilibrium is crucial as the different tautomers can exhibit distinct chemical and biological properties. thieme-connect.de

Computational studies, often using DFT and other high-level ab initio methods, are essential for determining the relative stabilities of these tautomers. researchgate.netresearchgate.net For N-unsubstituted indazoles, the 1H-tautomer is generally found to be more stable than the 2H-tautomer. researchgate.netaustinpublishinggroup.com However, the presence of substituents can shift this equilibrium. researchgate.net In the case of 1-substituted indazol-3-ols, like this compound, the equilibrium is strongly shifted towards the 3-hydroxy form in both the solid state and in solution. thieme-connect.de Theoretical calculations have shown that 1-methyl-1H-indazole is more stable than 2-methyl-2H-indazole by approximately 3.2-3.6 kcal/mol. thieme-connect.de

The following table summarizes the relative stability of different indazole tautomers based on computational studies:

| Compound | More Stable Tautomer | Energy Difference (kcal/mol) | Method |

| Indazole | 1H-indazole | 2.3 | Photophysical/Thermochemical/Calculated |

| Substituted Indazoles | 1H-tautomer (generally) | Varies | AM1/B3LYP |

| 1-Methylindazole | 1-Methyl-1H-indazole | 3.2-3.6 | Calculated |

This table provides a summary of the relative stabilities of different indazole tautomers as determined by various computational methods.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure and flexibility of a molecule are critical to its function, particularly in biological contexts. Conformational analysis of this compound and its analogues involves exploring the different spatial arrangements of its atoms and determining their relative energies.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are powerful tools for studying the interactions of this compound and its analogues with biological macromolecules and for understanding their dynamic behavior.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or an enzyme active site. This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-target interactions.

For indazole derivatives, molecular docking studies have been performed to investigate their binding to various biological targets, including kinases and other enzymes. researchgate.netresearchgate.netnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. dntb.gov.ua For instance, the hydroxyl group at the 3-position of an indazol-3-ol can act as a hydrogen bond donor or acceptor, a crucial feature for binding to many protein targets.

The following table presents a hypothetical docking study summary for an indazole derivative, illustrating the type of information obtained:

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

| c-MET Kinase | 2ZCS | -7.45 | Tyr248, Lys273, Val268, Arg171 |

| MDM2 | 1RV1 | -3.59 | GLN72, HIS73 |

| PBR | 1EQ1 | -2.86 | LEU43, GLN109, ILE141 |

This interactive table showcases hypothetical results from molecular docking studies, indicating the binding affinity and key amino acid interactions of an indazole derivative with different protein targets. Such studies are crucial for structure-based drug design.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Stability

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the stability of the docked pose and to understand the conformational changes that may occur upon binding.

MD simulations of indazole derivatives complexed with their target proteins have been used to evaluate the stability of the ligand-protein interactions. researchgate.netdntb.gov.uaresearchgate.net By analyzing the trajectory of the simulation, researchers can calculate parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex and the flexibility of different parts of the protein and ligand. researchgate.net These simulations provide a more realistic model of the biological system and can help to refine the understanding of the binding mechanism. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are crucial computational tools for predicting the biological activity and physicochemical properties of novel compounds based on their chemical structure. nih.gov These models establish a mathematical correlation between a compound's structural descriptors and its observed activity or property, guiding the design of more potent and targeted molecules. nih.govresearchgate.net

For indazole derivatives, QSAR studies have been instrumental in identifying key structural features that govern their biological activity. For instance, 2D and 3D-QSAR models have been developed to understand the requirements for indazole derivatives to act as inhibitors for various protein targets. A study on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors yielded a robust 2D-QSAR model with a high correlation coefficient (r² = 0.9512) and a 3D-QSAR model with strong predictive accuracy (q² = 0.9132). longdom.org Similarly, field and Gaussian-based 3D-QSAR studies on indazole analogues as Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors have helped in creating steric and electrostatic maps to guide the design of new, more potent inhibitors. nih.gov

In another study focusing on indazole compounds inhibiting S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN) mediated quorum sensing, a developed QSAR model could explain 85.2% and predict 78.1% of the variance in inhibitory activity. aboutscience.eu For a series of 54 indazole derivatives targeting the estrogen receptor alpha (ERα), a QSAR model was established using multiple linear regression (MLR), which showed good agreement between observed and predicted biological activities and demonstrated good external predictability. researchgate.net These models are validated statistically to ensure their robustness and predictive power. researchgate.netaboutscience.eu The general workflow involves compiling and curating data, building the model, and evaluating its performance to guide further synthesis and testing. nih.gov

Table 1: Examples of QSAR Model Validation Statistics for Indazole Analogues

| Target | QSAR Model Type | Statistical Parameter | Value | Reference |

|---|---|---|---|---|

| Tyrosine Threonine Kinase (TTK) | 2D-QSAR | r² | 0.9512 | longdom.org |

| Tyrosine Threonine Kinase (TTK) | 3D-QSAR | q² | 0.9132 | longdom.org |

| SAH/MTAN | MLR-based QSAR | r² (training set) | 0.852 | aboutscience.eu |

| SAH/MTAN | MLR-based QSAR | q² (test set) | 0.781 | aboutscience.eu |

| Estrogen Receptor α (ERα) | MLR-based QSAR | Q² (LOO) | 0.75 | researchgate.net |

This table is generated based on data for indazole analogues and is illustrative of the analyses applied to this class of compounds.

In Silico ADMET Profiling for Predictive Assessment of Compound Properties

The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery process. nih.gov In silico ADMET profiling utilizes computational models to predict these pharmacokinetic and toxicity parameters early on, helping to identify compounds with favorable drug-like properties and reducing later-stage failures. nih.govresearchgate.net Open-access computational tools have become instrumental in predicting the ADMET profiles of chemically designed drug candidates. nih.gov

For indazole derivatives, in silico ADMET studies have confirmed favorable pharmacokinetic attributes. longdom.org For example, a study on indazol-pyrimidine derivatives revealed they possessed low toxicity, good solubility, and an absorption profile consistent with Lipinski's rule of five and Veber's rule. researchgate.net These rules are guidelines used to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug. A study on 21 indazole derivatives targeting the estrogen receptor found that several of the most active compounds did not violate these rules, suggesting they would not have issues with oral bioavailability. researchgate.net The accuracy of ADMET predictions depends on the dataset, algorithm, and quality of the model used. nih.gov

Table 2: Predicted ADMET Properties for a Representative Indazole Analogue

| Property | Description | Predicted Value/Outcome | Reference |

|---|---|---|---|

| Lipinski's Rule of Five | Evaluates druglikeness for oral bioavailability | No violations | researchgate.net |

| Veber's Rule | Relates to oral bioavailability | No violations | researchgate.net |

| Solubility | Water solubility prediction | Good | researchgate.net |

| Absorption | Human intestinal absorption prediction | Good | researchgate.net |

This table is illustrative and based on findings for various indazole analogues. The specific values for this compound would require a dedicated computational study.

Virtual Screening and Ligand-Based/Structure-Based Drug Design Approaches

Virtual screening and rational drug design are powerful computational strategies to identify and optimize novel drug candidates. samipubco.com The indazole scaffold is frequently utilized in these approaches due to its proven success as a key pharmacophore. samipubco.comnih.gov

Ligand-based drug design is employed when the three-dimensional structure of the target is unknown. This approach relies on the knowledge of molecules that bind to the target. For instance, ligand-based pharmacophore modeling has been used to screen for asymmetrical hexahydro-2H-indazole analogues of curcumin (B1669340) as potential estrogen receptor alpha (ERα) inhibitors. ugm.ac.idui.ac.id The best pharmacophore model, consisting of hydrophobic, hydrogen bond acceptor, and aromatic features, was used to screen a compound library, leading to the identification of seven promising hits that were suggested for synthesis and further investigation. ugm.ac.idui.ac.id

Structure-based drug design is utilized when the 3D structure of the biological target is available. samipubco.com This method involves techniques like molecular docking to predict how a ligand binds to a receptor's binding site. samipubco.com This approach has been successfully applied to discover indazole derivatives as inhibitors for a wide range of targets. For example, structure-based design guided the optimization of indazole derivatives into potent inhibitors of bacterial GyrB, showing excellent enzymatic and antibacterial activity. nih.gov Similarly, a fragment-based, structure-assisted approach led to the identification of potent 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as phosphoinositide-dependent kinase-1 (PDK1) inhibitors. nih.gov

Fragment-based virtual screening and bioisosterism strategies have also been used to design novel indazole derivatives as potent histone deacetylase (HDAC) inhibitors, with some compounds showing nanomolar inhibitory activity. nih.gov An integrated ligand- and structure-based virtual screening of a large commercial library successfully identified a novel indazole-based scaffold that was the first-in-class dual inhibitor of Hsp90 and tubulin. acs.org These examples highlight the power of computational design in leveraging the indazole core to develop selective and potent therapeutic agents. nih.govnih.gov

Molecular and Cellular Biological Studies of Indazole Derivatives Pre Clinical Investigations

In Vitro Biological Activity Screening Assays

Indazole derivatives have been the subject of numerous in vitro screening assays to determine their potential as therapeutic agents. These assays are crucial for identifying and characterizing the biological activity of new compounds.

The indazole moiety is a key structural feature in many kinase inhibitors, often interacting with the ATP-binding pocket of the target kinase chim.it. These derivatives have shown inhibitory activity against a wide range of protein kinases implicated in cancer and other diseases.

Fibroblast Growth Factor Receptors (FGFR) : Indazole-based derivatives have been developed as potent inhibitors of FGFR kinases. mdpi.com One study identified a compound that strongly and selectively inhibited FGFR1–4, with IC₅₀ values of 0.9, 2.0, 2.0, and 6.1 nM, respectively. researchgate.net Another series of 1H-indazole derivatives showed inhibitory activity against FGFR1-3 in the micromolar range (0.8–90 μM). mdpi.com Structure-activity relationship studies revealed that the 1H-indazole ring is crucial for potent inhibitory activity. mdpi.com The development of inhibitors targeting FGFR is a significant area of research, as abnormal activation of the FGF/FGFR axis is linked to various cancers and drug resistance. google.com Virtual screening and enzyme assays have identified novel indazole scaffolds with inhibitory activity against FGFR1. frontiersin.org

PI3K/PDK1/mTOR Pathway : The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in human cancers, making its components attractive therapeutic targets. chim.it An aminoindazole derivative, GSK2334470, was identified as a potent and selective inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1) with an IC₅₀ value of 15 nM. chim.it X-ray crystallography showed the aminoindazole moiety binding directly within the ATP-binding site of PDK1. chim.it Other indazole-containing compounds have shown inhibitory activity against PDK1 and mTOR, with one derivative inhibiting PDK1 at an IC₅₀ of 26.5 nM and mTOR at 1.3 μM. nih.gov

Other Kinases (MAPK1, etc.) : Indazole derivatives have demonstrated inhibitory activity against a variety of other kinases. A patent application described 5-substituted indazoles as inhibitors of Glycogen Synthase Kinase 3 (GSK-3), Rho kinase (ROCK), and Janus Kinases (JAK), among others. google.com Another study reported a multi-kinase inhibitor with an indazole scaffold that targets c-Kit, PDGFRβ, and FLT3. mdpi.com Additionally, derivatives have shown potent inhibition of epidermal growth factor receptor (EGFR) kinases, including mutant forms resistant to other treatments. nih.gov Some compounds have been developed as dual inhibitors of EGFR and VEGFR-2. tandfonline.com

| Compound Class | Target Kinase | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| 1H-Indazole Derivative | FGFR1 | 0.9 nM | researchgate.net |

| 1H-Indazole Derivative | FGFR2 | 2.0 nM | researchgate.net |

| 1H-Indazole Derivative | FGFR3 | 2.0 nM | researchgate.net |

| 1H-Indazole Derivative | FGFR4 | 6.1 nM | researchgate.net |

| Aminoindazole Derivative (GSK2334470) | PDK1 | 15 nM | chim.it |

| Indazole Derivative | mTOR | 1.3 µM | nih.gov |

| Indazole-based Urea | c-Kit | 68.5 nM | mdpi.com |

| Indazole-based Urea | PDGFRβ | 140 nM | mdpi.com |

| Indazole-based Urea | FLT3 | 375 nM | mdpi.com |

| 5-Ethylsulfonyl-indazole-3-carbohydrazide | EGFR | 85 nM | tandfonline.com |

Indazole derivatives also modulate the activity of various enzymes involved in inflammation and immune response.

Indoleamine 2,3-dioxygenase (IDO1) : The enzyme IDO1 is a key regulator of immune responses and is overexpressed in many cancers, helping tumors evade the immune system. rsc.org Indazole, being a bioisostere of the indole (B1671886) ring in tryptophan (the substrate for IDO1), has been used as a scaffold to design IDO1 inhibitors. rsc.org A series of 3-substituted 1H-indazoles were investigated for IDO1 enzyme inhibition, with two compounds showing potent activity with IC₅₀ values of 720 and 770 nM. mdpi.com

The versatility of the indazole scaffold extends to its interaction with neurotransmitter receptors.

5-HT4 Receptor : A series of indazole-3-carboxamides were synthesized and evaluated for their antagonist affinity at the 5-HT4 receptor. nih.gov Alkylation at the N-1 position of the indazole heterocycle was found to increase receptor antagonist affinity. Further modifications led to the identification of potent and selective 5-HT4 receptor antagonists. nih.gov

5-HT3 Receptor : Indazole derivatives have also been identified as potent 5-HT3 receptor antagonists. nih.gov Conformational restriction of the side chain of existing compounds led to the development of indazole derivatives that were potent and selective antagonists, effective against cytotoxic drug-induced emesis in preclinical models. nih.gov While some indazole carboxamides showed high affinity for 5-HT4 receptors, they also displayed affinity for 5-HT3 receptors. nih.gov

Cell-Based Assays for Specific Biological Pathways

Cell-based assays provide a more complex biological system to evaluate the effects of compounds on specific cellular processes like proliferation and inflammation.

A primary focus of indazole derivative research has been on their anti-cancer properties, with numerous studies reporting significant anti-proliferative and cytotoxic effects against a wide range of cancer cell lines. nih.govnih.gov

One study reported a series of indazole derivatives with potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 μM. nih.govrsc.org The most active compound, 2f, inhibited proliferation and colony formation in the 4T1 breast cancer cell line and induced apoptosis. nih.govrsc.org

Another investigation of 6-substituted aminoindazole derivatives found that compound 36, N-((4-fluorophenyl)methyl)-1,3-dimethyl-1H-indazol-6-amine, exhibited potent anti-proliferative activity against human colorectal cancer cells (HCT116) with an IC₅₀ value of 0.4 μM. rsc.orgrsc.org

Novel indazole analogues of curcumin (B1669340) showed cytotoxicity against breast (MCF-7), cervical (HeLa), and colorectal (WiDr) cancer cells, with some compounds being more active against WiDr cells than curcumin. japsonline.com

Polysubstituted indazoles have demonstrated interesting anti-proliferative activity, with IC₅₀ values from 0.42 to 17 µM against various human cancer cell lines, including A2780 (ovarian), A549 (lung), and MDA-MB-231 (breast). researchgate.net

N-methyl-3-aryl indazoles were found to be more potent than their 1H-indazole counterparts against HCT-116 and MDA-MB-231 cell lines. mdpi.com

| Compound Series | Cell Line | Cancer Type | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Indazole Derivative (2f) | 4T1 | Breast Cancer | 0.23-1.15 µM | nih.govrsc.org |

| Indazole Derivative (2a) | MCF-7 | Breast Cancer | 1.15 µM | rsc.org |

| Aminoindazole (36) | HCT116 | Colorectal Cancer | 0.4 µM | rsc.orgrsc.org |

| Piperazine-Indazole (6o) | K562 | Chronic Myeloid Leukemia | 5.15 µM | nih.gov |

| Curcumin Indazole Analog (3b) | WiDr | Colorectal Cancer | 27.20 µM | japsonline.com |

| Polysubstituted Indazole (8c) | A2780 / A549 | Ovarian / Lung Cancer | 0.42-17 µM range for series | researchgate.net |

| N-methyl-3-aryl Indazole (5c) | HCT-116 / MDA-MB-231 | Colon / Breast Cancer | Significant inhibitory effect | mdpi.com |

| Indazol-Pyrimidine (4i) | A549 | Lung Cancer | Potent activity | researchgate.net |

Indazole derivatives have shown promise in modulating inflammatory pathways beyond simple enzyme inhibition.

Cytokine Production : Indazole and its derivatives were found to inhibit pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) in vitro. nih.gov The inhibition of these key mediators may be a significant part of the compounds' anti-inflammatory action. nih.gov One derivative, 6-nitroindazole, showed an IC₅₀ value for IL-1β inhibition that was comparable to the standard drug dexamethasone. nih.gov Some indazole derivatives have also been identified as potent glucocorticoid receptor (GR) modulators, which can inhibit lipopolysaccharide (LPS)-induced TNF-α release. nih.gov

Inflammasome Activity : The NLRP3 inflammasome is a key component of the innate immune system that, when aberrantly activated, contributes to a variety of inflammatory diseases. biorxiv.org An indazole-based antagonist, BAL-1516, was discovered to potently inhibit NLRP3 inflammasome formation in monocytes and microglia. biorxiv.org Cryo-electron microscopy revealed that the compound binds to a previously unknown site on the NLRP3 protein, highlighting a novel mechanism for inflammasome inhibition. biorxiv.org This line of research holds potential for developing treatments for neuroinflammatory and other chronic diseases. biorxiv.org

Antimicrobial, Antifungal, and Antiviral Efficacy in vitro

Indazole derivatives have demonstrated a breadth of antimicrobial, antifungal, and antiviral properties in laboratory settings.

Antimicrobial and Antifungal Activity:

The quest for novel antimicrobial and antifungal agents has led researchers to investigate various indazole-based compounds. A series of 3-arylindazoles and N-methyl-3-arylindazoles were synthesized and showed good antibacterial activity against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. researchgate.net Notably, compounds with a hydroxyl or methoxyl group at the para position of the aryl ring displayed stronger antibacterial effects. researchgate.net Another study highlighted that certain 1,3-disubstituted 1H-indazole derivatives possess antibacterial activity. nih.gov

In the realm of antifungal research, certain indazole derivatives have been explored as analogs to existing drugs like fluconazole. austinpublishinggroup.com For instance, N-(1-Phenyl-4-carbetoxypyrazol-5-yl)-, N-(indazol-3-yl)- and N-(indazol-5-yl)-2-iodobenzamides have shown antifungal properties. austinpublishinggroup.com The antifungal potential of indazole derivatives is often linked to their ability to inhibit specific enzymes crucial for fungal survival. For example, some pyrazole (B372694) derivatives, a class of compounds related to indazoles, have been investigated as succinate (B1194679) dehydrogenase inhibitors. researchgate.net

The following table summarizes the in vitro antimicrobial and antifungal activity of selected indazole derivatives.

| Compound Class | Target Organism(s) | Key Findings |

| 3-Arylindazoles and N-methyl-3-arylindazoles | Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae | Good antibacterial activity observed, particularly with hydroxyl or methoxyl substitutions on the aryl ring. researchgate.net |

| N-(Indazol-3-yl)- and N-(Indazol-5-yl)-2-iodobenzamides | Fungi | Demonstrated antifungal properties. austinpublishinggroup.com |

| 1,3-Disubstituted 1H-indazole derivatives | Bacteria | Showed antibacterial activity. nih.gov |

Antiviral Activity:

The antiviral potential of indazole derivatives has also been a subject of investigation. While direct studies on 5-Iodo-1-methyl-1H-indazol-3-ol are limited, related structures have shown promise. For instance, some indazole derivatives have been reported to possess antiviral activity. researchgate.net A recent study on 1,2,3-triazole-containing derivatives of the alkaloid lupinine, which share some structural similarities with functionalized indazoles, demonstrated inhibitory effects on the replication of influenza viruses. nih.govresearchgate.net These findings suggest that the broader class of nitrogen-containing heterocyclic compounds, including indazoles, warrants further exploration for antiviral drug development. nih.govresearchgate.netmdpi.com

In Vivo Animal Model Studies for Preliminary Efficacy (e.g., anti-inflammatory models, infection models)

Preclinical in vivo studies are crucial for evaluating the preliminary efficacy and therapeutic potential of new chemical entities. Indazole derivatives have been examined in various animal models, particularly for their anti-inflammatory and anti-psoriasis activities.

One study investigated a series of 1,5-disubstituted indazol-3-ols and found that they exhibited significant anti-inflammatory properties in different inflammation models. nih.gov For example, 5-Methoxy-1-[quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol demonstrated potent inhibition of 5-lipoxygenase, an enzyme involved in the inflammatory pathway. nih.gov This compound also inhibited the contraction of sensitized guinea pig tracheal segments and reduced antigen-induced airway eosinophilia in guinea pigs. nih.gov Furthermore, topical application of this derivative was effective in reducing arachidonic acid-induced mouse ear edema. nih.gov

More recently, a class of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives were identified as potent agonists of the aryl hydrocarbon receptor (AHR), a key regulator of immune responses. nih.gov The most active compound, 5-((1H-indazol-3-yl)methylene)-3-(prop-2-yn-1-yl)-2-thioxoimidazolidin-4-one, showed significant efficacy in a mouse model of psoriasis. nih.gov Topical administration of this compound led to a substantial alleviation of imiquimod-induced psoriasis-like skin lesions. nih.gov

These studies underscore the potential of the indazole scaffold in developing treatments for inflammatory conditions.

Target Identification and Validation Methodologies for Indazole Scaffolds

Identifying the specific molecular targets of a compound is a critical step in drug discovery, providing insights into its mechanism of action and potential therapeutic applications. For indazole scaffolds, a variety of methodologies are employed for target identification and validation.

Computational methods such as molecular docking and virtual screening are frequently used to predict the binding of indazole derivatives to specific protein targets. longdom.orglongdom.org These in silico approaches help in designing and prioritizing compounds for synthesis and further biological evaluation. longdom.orgbiotech-asia.org For instance, molecular docking studies have been used to investigate the binding of indazole derivatives to protein kinases, which are often implicated in cancer and inflammatory diseases. biotech-asia.orgnih.gov

Once potential targets are identified, experimental validation is carried out using a range of bioassays and cell-based studies. longdom.orglongdom.org These can include:

Enzyme Inhibition Assays: To determine if the indazole derivative can inhibit the activity of a specific enzyme. This is a common approach for targets like kinases and dehydrogenases. nih.govgoogle.com

Receptor Binding Assays: To measure the affinity of the compound for a particular receptor.

Cellular Assays: To assess the effect of the compound on cellular processes, such as proliferation, apoptosis, or signaling pathways. For example, the impact of indazole derivatives on cancer cell lines can be evaluated to confirm their cytotoxic effects. researchgate.net

Structure-activity relationship (SAR) studies are also crucial. longdom.org By systematically modifying the structure of the indazole scaffold and observing the effects on biological activity, researchers can identify key structural features required for target interaction and efficacy. longdom.org For example, the substitution patterns on the indazole ring can significantly influence the compound's potency and selectivity for its target. nih.gov

Protein Binding Studies and Pharmacokinetic Considerations in Pre-clinical Models

Understanding the protein binding characteristics and pharmacokinetic profile of a drug candidate is essential for its development.

Protein Binding Studies:

Pharmacokinetic Considerations:

Pharmacokinetics (PK) describes how the body absorbs, distributes, metabolizes, and excretes a drug. Preclinical PK studies in animal models are vital for predicting the behavior of a compound in humans.

Key pharmacokinetic parameters evaluated include:

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET): Computational ADMET profiling is often performed early in the drug discovery process to predict the pharmacokinetic properties of new indazole derivatives and identify potential liabilities. longdom.org

Metabolic Stability: In vitro assays using liver microsomes are commonly used to assess the metabolic stability of compounds. For example, in the development of nonretinoid antagonists of retinol-binding protein 4, the liver microsomal metabolic stability of various 1H-indazole-3-carboxamide analogues was evaluated. nih.gov

In Vivo Pharmacokinetics: Studies in animal models, such as rats or mice, are conducted to determine parameters like bioavailability, plasma concentration over time, and clearance. For example, in the development of a MAP4 kinase inhibitor, pharmacokinetic studies revealed that the lead compound had to be delivered twice daily to maintain therapeutic levels in the central nervous system due to low metabolic stability and limited brain exposure. nih.gov Subsequent optimization led to a derivative with improved metabolic stability and oral bioavailability. nih.gov

The following table highlights key pharmacokinetic considerations for indazole derivatives based on available research.

| Pharmacokinetic Parameter | Methodology | Findings for Indazole Derivatives |

| ADMET | Computational Profiling | Used to predict favorable pharmacokinetic attributes of new indazole derivatives. longdom.org |

| Metabolic Stability | In vitro Liver Microsomal Assays | Evaluated for various indazole series to guide optimization. nih.govnih.gov |

| In Vivo Pharmacokinetics | Animal Models (e.g., mice, rats) | Studies have been conducted to determine bioavailability, clearance, and CNS penetration, leading to the optimization of lead compounds. nih.govacs.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Iodo 1 Methyl 1h Indazol 3 Ol Analogues

Systematic Modification of Substituents on the Indazole Ring System (e.g., at C5, N1, C3)

Systematic modification of the indazole ring at key positions—C3, C5, and N1—is a fundamental strategy for fine-tuning the pharmacological profile of these derivatives. nih.gov Research has shown that the nature, size, and electronic properties of substituents at these positions play a critical role in determining the compound's efficacy and selectivity. ontosight.ai

N1 Position: The substituent at the N1-position is a crucial determinant of the biological activity of indazole derivatives. The N1-alkyl group can significantly influence the molecule's orientation within the binding site of a biological target, thereby affecting binding affinity. For instance, in the development of certain kinase inhibitors, the N1 position is highly sensitive to substitution, with even minor changes altering potency. Studies on other indazole series have shown that modifying the N1-substituent from a small methyl group to a larger benzyl (B1604629) group can lead to increased potency.

C3 Position: The C3 position of the indazole ring is frequently targeted for modification to enhance biological activity. In one study, replacing a hydrophilic group at the C3 position with a hydrophobic group based on a substituted phenyl ring was investigated to determine if anti-cancer activities would be maintained. nih.gov For example, a series of 1H-indazole derivatives with various substitutions at the C3 position were synthesized and evaluated for their antiproliferative activity. mdpi.com The results indicated that the nature of the substituent at this position significantly impacted the compound's potency against different cancer cell lines.

C5 Position: The C5 position of the indazole ring is another key site for substitution to modulate biological activity. The introduction of different functional groups at this position can influence the compound's interaction with target proteins. While the focus of this article is on the 5-iodo derivative, studies on other 5-substituted indazoles provide valuable SAR insights. For example, the presence of specific groups at C5 can enhance the inhibitory activity against certain enzymes.

The following table summarizes the impact of various substitutions on the biological activity of indazole analogues, based on findings from multiple research studies.

| Position of Substitution | Substituent | Effect on Biological Activity | Reference Compound Example |

| N1 | Methyl | Baseline for comparison | 5-Iodo-1-methyl-1H-indazol-3-ol |

| N1 | Ethyl | Can either increase or decrease activity depending on the target | 3-(1-ethyl-1H-indazol-3-yl)-2-phenylquinazolin-4(3H)-one |

| C3 | Phenyl | Often enhances anti-cancer and anti-inflammatory activity | 1-Methyl-3-phenyl-1H-indazole mdpi.com |

| C3 | 5'-hydroxymethyl-2'-furyl | Basis for the well-known YC-1 with antiplatelet activity | YC-1 (Lificiguat) nih.gov |

| C5 | Iodo | Focus of this article, often enhances binding affinity | This compound |

| C5 | Bromo | Can contribute to enhanced inhibitory activity | 6-Bromo-1H-indazol-4-yl derivatives mdpi.com |

Impact of Halogenation (Iodo-substitution) on Biological Activity and Molecular Interactions

Halogenation is a widely used strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. rsc.orgnih.gov The introduction of halogen atoms, such as iodine, into the indazole ring system can significantly alter a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. ontosight.airsc.org

The presence of an iodine atom at the C5 position of the indazole ring, as seen in this compound, can have several important consequences for its biological activity. Iodine, being the largest and most polarizable of the stable halogens, can form strong halogen bonds with electron-donating atoms in a protein's binding pocket. This can lead to enhanced binding affinity and, consequently, greater biological potency.

In a broader context, studies on other halogenated indazoles have demonstrated the importance of this type of substitution. For example, the fluorination of the aromatic ring in some indazole series has been shown to increase inhibitory potency and selectivity for certain enzymes. nih.gov While fluorine has different properties than iodine, this highlights the general principle that halogenation is a powerful tool for modulating the biological activity of indazoles.

The following table outlines the effects of halogenation on the properties of indazole derivatives.

| Halogen | Position on Indazole Ring | Impact on Physicochemical Properties | Effect on Biological Activity |

| Iodine | C5 | Increases lipophilicity and polarizability | Can enhance binding affinity through halogen bonding |

| Bromine | C3, C5, C7 | Can improve selectivity and potency | Often used to explore SAR in anti-cancer and anti-microbial agents rsc.org |

| Chlorine | C3, C7 | Moderate increase in lipophilicity | Can lead to compounds with good yields and specific biological activities rsc.org |

| Fluorine | C4, C5, C6, C7 | Increases metabolic stability and can alter electronic properties | Can enhance inhibitory potency and selectivity nih.gov |

Stereochemical Influences on SAR and SPR (if applicable to chiral analogues)

While this compound itself is not chiral, the introduction of chiral centers into its analogues can have a profound impact on their biological activity. When a molecule is chiral, its two enantiomers can exhibit different pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

For indazole derivatives, the introduction of a stereocenter, for example, through a chiral substituent at the N1 or C3 position, can lead to enantiomers with significantly different potencies. Although specific studies on chiral analogues of this compound are not widely reported, the principle of stereoselectivity is well-established in medicinal chemistry. For instance, in other heterocyclic compounds, it is common for one enantiomer to be significantly more active than the other. Therefore, if chiral analogues of this compound were to be synthesized, it would be crucial to separate and evaluate the individual enantiomers to fully understand their SAR and SPR.

Correlation of Molecular Descriptors with Biological Responses

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. longdom.org These studies use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to develop mathematical models that can predict the activity of new, unsynthesized compounds. nih.gov

For indazole derivatives, QSAR models have been developed to understand the structural requirements for various biological activities. longdom.orgnih.gov These models can help to identify key molecular features that are either beneficial or detrimental to a compound's potency. For example, a QSAR study on a series of indazole compounds might reveal that a certain range of lipophilicity (represented by the descriptor logP) and a specific electronic character at a particular position on the ring are crucial for high activity.

The following table lists some common molecular descriptors and their potential correlation with the biological responses of indazole analogues.

| Molecular Descriptor | Property Represented | Potential Correlation with Biological Response |

| LogP | Lipophilicity | Can influence cell membrane permeability and binding to hydrophobic pockets. An optimal range is often sought. |

| Molecular Weight | Size of the molecule | Can affect diffusion and fit within a binding site. |

| Hydrogen Bond Donors/Acceptors | Potential for hydrogen bonding | Crucial for specific interactions with biological targets. |

| Polar Surface Area (PSA) | A measure of a molecule's polarity | Can influence cell penetration and overall bioavailability. |

| Dipole Moment | Distribution of charge | Can affect long-range interactions with the target. |

Design Principles for Optimized Indazole Derivatives

Based on the SAR and SPR studies of this compound and its analogues, several key design principles can be formulated for the development of optimized indazole derivatives with enhanced therapeutic potential. longdom.org

Strategic Substitution at N1, C3, and C5: The careful selection of substituents at these key positions is paramount. The N1 position can be used to control the molecule's orientation and potency. The C3 position can be modified to introduce a variety of functional groups that can interact with the target and modulate the compound's properties. mdpi.com The C5 position, as demonstrated by the iodo-substitution, can be a site for introducing halogens or other groups to enhance binding affinity. ontosight.ai

Leveraging Halogenation: The use of halogens, particularly iodine and bromine, can be a powerful strategy to improve binding affinity through halogen bonding and to modulate the compound's physicochemical properties. rsc.orgnih.gov The position and type of halogen should be carefully chosen based on the specific target.

Consideration of Stereochemistry: If chiral centers are introduced, the synthesis and evaluation of individual enantiomers are essential to identify the more potent and less toxic stereoisomer.

Guidance from Computational Modeling: The use of QSAR and molecular docking can provide valuable insights into the structural requirements for activity and can guide the design of new analogues with improved properties. longdom.orgnih.gov By understanding the key molecular descriptors that correlate with biological response, more effective and targeted drug design can be achieved.

Mechanistic Elucidation of Biological Actions of Indazole Derivatives Pre Clinical Focus

Investigation of Molecular Targets and Binding Modes

Indazole derivatives have emerged as a prominent scaffold in medicinal chemistry, particularly as inhibitors of protein kinases, which are crucial regulators of cellular processes. The indazole nucleus often serves as an effective hinge-binding motif, anchoring the molecule within the ATP-binding pocket of these enzymes.

Molecular Targets: Pre-clinical research has identified a wide array of protein kinase targets for indazole derivatives. These include receptor tyrosine kinases (RTKs) and serine/threonine kinases involved in cancer cell proliferation, survival, and angiogenesis. Notable targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), and Aurora kinases. nih.gov For instance, the 3-aminoindazole derivative Entrectinib is a potent inhibitor of ALK with an IC50 value of 12 nM. nih.gov Similarly, other derivatives have shown strong inhibitory activity against kinases like Pim-1, Pim-2, and Pim-3, with IC50 values in the nanomolar range. mdpi.com Another study highlighted a benzimidazole-indazole derivative as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and its drug-resistant mutants, with IC50 values as low as 0.199 nM against the FLT3/D835Y mutant. youtube.com

Binding Modes: X-ray crystallography and molecular docking studies have elucidated the binding modes of various indazole derivatives. A common feature is the formation of hydrogen bonds between the indazole ring's nitrogen atoms and the backbone residues of the kinase hinge region. nih.gov For example, molecular docking analysis of certain 3-(pyrrolopyridin-2-yl)indazole derivatives with Aurora kinase A revealed that the indazole core occupies the ATP binding site and forms crucial hydrogen bonds with the hinge residues Ala213 and Glu211. nih.gov In another example, the binding mode of an indazole derivative with FGFR1 showed the 3-aminoindazole group occupying the hinge region and forming three hydrogen bonds. nih.gov The substituents on the indazole ring play a critical role in determining selectivity and potency by forming additional interactions with other regions of the ATP-binding pocket, such as hydrophobic pockets or the solvent-exposed region. nih.govnih.gov

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Entrectinib (a 3-aminoindazole derivative) | ALK | 12 |

| Compound 82a | Pim-1 | 0.4 |

| Compound 82a | Pim-2 | 1.1 |

| Compound 82a | Pim-3 | 0.4 |

| Compound 109 | EGFR T790M | 5.3 |

| Compound 109 | EGFR | 8.3 |

| Compound 22f | FLT3 | 0.941 |

| Compound 22f | FLT3/D835Y | 0.199 |

Biochemical Pathway Analysis

The inhibition of specific molecular targets by indazole derivatives leads to the modulation of various intracellular signaling pathways critical for cell fate.

Phosphorylation Cascades: By blocking the activity of protein kinases, indazole derivatives effectively inhibit the phosphorylation of their downstream substrates. This disrupts the signal transduction cascades that drive oncogenic processes. youtube.com For example, inhibitors of VEGFR and FGFR disrupt the signaling pathways responsible for angiogenesis and cell proliferation in tumors. nih.gov The FGF19-FGFR4 signaling axis, for instance, can activate the RAS-RAF-MAPK pathway; inhibition of FGFR4 by indazole derivatives can block this cascade. pnrjournal.com Similarly, inhibition of FLT3 by benzimidazole-indazole derivatives blocks the abnormal constitutive activation of the kinase, which would otherwise lead to the proliferation of immature myeloblasts in acute myeloid leukemia. youtube.com

Gene Expression Modulation: The disruption of phosphorylation cascades ultimately impacts gene expression programs. For instance, by inhibiting pathways that lead to the activation of transcription factors, indazole derivatives can alter the expression of genes involved in cell cycle progression, apoptosis, and metastasis. One study on an indazole derivative, compound 2f, demonstrated that it promotes apoptosis in breast cancer cells by upregulating the expression of the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. mdpi.comnih.gov Furthermore, this compound was found to reduce the expression of matrix metalloproteinase-9 (MMP9), an enzyme involved in tumor invasion and metastasis. mdpi.comnih.gov

Cellular Uptake, Distribution, and Intracellular Localization Studies (in vitro/ex vivo)

The cellular uptake of small-molecule kinase inhibitors can occur through passive diffusion or be mediated by transporters. The physicochemical properties of the molecule, such as lipophilicity and charge, play a significant role in its ability to permeate the cell membrane. Some studies on indazole derivatives have noted the importance of certain structural features for cell permeability. For example, the introduction of a fluorine atom into an indazole structure has been shown to improve the permeability of the molecule, potentially by modulating its lipophilicity. researchgate.net In another study, the replacement of a methoxy (B1213986) group with a piperidine (B6355638) group on a 3-aryl-indazole derivative led to high cell permeability and significant potency. nih.gov

Once inside the cell, these compounds must reach their specific subcellular targets, which for most kinase inhibitors is the cytoplasm or the nucleus. The intracellular distribution is influenced by factors such as binding to off-target proteins and sequestration in organelles like lysosomes or mitochondria. The specific intracellular localization of most indazole derivatives has not been extensively characterized and remains an important area for future research to fully understand their cellular pharmacology.

Metabolic Stability and Biotransformation Pathways in Pre-clinical Systems

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and in vivo efficacy. Pre-clinical studies using systems such as human liver microsomes (HLMs) are essential for evaluating the metabolic fate of new chemical entities.

Indazole derivatives, as a class, have been shown to possess favorable metabolic stability, which is one of the reasons for their prevalence in drug discovery. nih.gov The indazole ring itself is generally less susceptible to phase I and phase II metabolism compared to other bioisosteric groups like phenols, which are prone to O-glucuronidation. mdpi.com

Common biotransformation pathways for indazole-containing compounds include hydroxylation, N-dealkylation, and glucuronidation. For instance, a study on the metabolism of "indazole-3-carboxamide" synthetic cannabinoids in human liver microsomes identified major biotransformations including hydroxylation and N-dealkylation. The position of substituents on the indazole ring can significantly influence metabolic stability. Research on a series of androgen receptor antagonists showed that moving a key substituent from the 1N to the 2N position of the indazole core could significantly improve metabolic stability.

| Compound | Half-life (T1/2, min) | Intrinsic Clearance (CLint, µL/min/mg) |

|---|---|---|

| Compound 32c (a 2N-indazole derivative) | >120 | <5.77 |

| Compound 35i (a 2N-indazole derivative) | >120 | <5.77 |

Role of Tautomerism and Conformational Dynamics in Biological Recognition

The indazole ring can exist in different tautomeric forms, which can significantly influence its physicochemical properties and its ability to interact with biological targets.

Conformational Dynamics: The conformational flexibility of the indazole scaffold and its substituents is crucial for achieving an optimal fit within the binding site of a biological target. The indazole ring itself is rigid, but the torsional angles of its substituents can adopt various conformations. Molecular docking studies often reveal that the specific conformation of the indazole derivative is critical for establishing key interactions with the target protein, such as the hydrogen bonds with the kinase hinge region. nih.gov The interplay between the stable tautomeric form and the accessible conformations of the molecule dictates its biological recognition and subsequent activity.

Future Research Directions and Advanced Methodological Perspectives for 5 Iodo 1 Methyl 1h Indazol 3 Ol

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of indazole derivatives is a cornerstone of their development as therapeutic agents. While various synthetic methods exist, future efforts will focus on creating more efficient, selective, and sustainable routes. researchgate.net

Key areas for development include:

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. Future research will likely focus on developing novel palladium catalysts and ligands to improve the efficiency and selectivity of reactions involving the iodo- and methyl-substituted indazole core. researchgate.netnih.gov This includes Suzuki, Heck, and Sonogashira coupling reactions to introduce a diverse range of functional groups at the 5-position. researchgate.net

One-Pot Synthesis Strategies: Developing one-pot reactions where multiple synthetic steps are carried out in a single reaction vessel can significantly improve efficiency by reducing purification steps and solvent waste. researchgate.net Research into one-pot procedures for the synthesis and functionalization of 5-Iodo-1-methyl-1H-indazol-3-ol will be a priority.

Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. Applying flow chemistry to the synthesis of indazole derivatives could lead to more efficient and reproducible manufacturing processes.

Green Chemistry Approaches: Future synthetic strategies will increasingly emphasize the use of environmentally benign reagents, solvents, and reaction conditions to minimize the environmental impact of drug development. nih.gov

A comparative look at existing and potential synthetic strategies is presented below:

| Synthetic Strategy | Advantages | Disadvantages | Future Outlook |

| Traditional Batch Synthesis | Well-established, versatile for small-scale synthesis. | Can be time-consuming, less efficient for large-scale production, potential for side reactions. | Continued use for initial discovery, but likely to be supplemented by more advanced methods. |

| Palladium-Catalyzed Cross-Coupling | High efficiency and selectivity for bond formation. researchgate.net | Can require expensive catalysts and ligands, potential for metal contamination in the final product. | Development of more robust and recyclable catalysts, exploration of a wider range of coupling partners. |

| One-Pot Synthesis | Increased efficiency, reduced waste, and lower costs. researchgate.net | Can be challenging to optimize reaction conditions for multiple steps. | Design of new multi-component reactions specifically for the indazole scaffold. |

| Flow Chemistry | Improved reaction control, enhanced safety, and scalability. | Requires specialized equipment and expertise. | Increased adoption for the production of clinical candidates and commercial drugs. |

Exploration of New Biological Targets and Therapeutic Avenues for Indazole Derivatives

Indazole derivatives have demonstrated a wide range of biological activities, and a key area of future research will be to identify new biological targets and expand their therapeutic applications. ontosight.ai

Potential therapeutic areas for exploration include:

Oncology: While indazoles have shown promise as kinase inhibitors for cancer treatment, further research can identify new kinase targets and explore their potential in combination therapies to overcome drug resistance. nih.govnih.gov This includes targeting kinases like EGFR, VEGFR-2, and c-Met. researchgate.nettandfonline.com

Neurodegenerative Diseases: Some indazole derivatives have shown neuroprotective properties, suggesting their potential for treating conditions like Alzheimer's and Parkinson's disease. ontosight.ai Future studies will aim to elucidate the mechanisms of action and identify specific targets within the central nervous system.

Infectious Diseases: The antimicrobial properties of some indazoles warrant further investigation. longdom.org Screening campaigns against a broad range of bacterial and viral pathogens could uncover new lead compounds for anti-infective therapies.

Inflammatory Disorders: The anti-inflammatory effects of certain indazole derivatives suggest their potential in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.gov

Applications of AI and ML in indazole research include:

Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, pharmacokinetic properties, and toxicity of novel indazole derivatives before they are synthesized. nih.gov This can significantly reduce the time and cost of drug development. nih.gov

De Novo Drug Design: Generative AI models can design entirely new indazole-based molecules with desired properties, expanding the chemical space for drug discovery. frontiersin.org

Synthesis Planning: AI-powered retrosynthesis tools can help chemists devise the most efficient synthetic routes for complex indazole derivatives. acs.org

Structure-Activity Relationship (SAR) Studies: Machine learning can analyze large datasets to identify the key structural features of indazole derivatives that are responsible for their biological activity, guiding the design of more potent and selective compounds. longdom.org

Advanced Analytical Techniques for Real-Time Monitoring of Indazole Chemistry and Biology

Advanced analytical techniques are crucial for understanding the chemistry and biology of indazole derivatives. Future research will benefit from the application of methods that allow for real-time monitoring of reactions and biological processes.

Key analytical techniques include:

Process Analytical Technology (PAT): The use of in-line and on-line analytical tools, such as spectroscopy (e.g., NMR, Raman, IR) and chromatography, can provide real-time data on reaction progress, enabling better control and optimization of synthetic processes.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of indazole compounds against various biological targets, accelerating the discovery of new hits.

Mass Spectrometry Imaging (MSI): MSI can be used to visualize the distribution of indazole derivatives and their metabolites in tissues, providing valuable information about their pharmacokinetics and target engagement.

Biosensors: The development of specific biosensors for indazole derivatives could enable real-time monitoring of their concentrations in biological systems, providing insights into their mechanism of action.

Design of Multi-Targeting Indazole Compounds

Many complex diseases, such as cancer, involve multiple biological pathways. Designing drugs that can simultaneously modulate several targets offers a promising therapeutic strategy. nih.gov

Future research in this area will focus on:

Rational Design: Using computational methods and structural biology, researchers can rationally design indazole derivatives that can bind to and modulate the activity of multiple targets. longdom.org

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to different targets and then linking them together to create a multi-targeting compound.

Phenotypic Screening: Screening compounds in cell-based or whole-organism models can identify molecules that produce a desired therapeutic effect through the modulation of multiple targets, even if the specific targets are not yet known.

Several indazole derivatives have already been investigated as multi-target kinase inhibitors, demonstrating the feasibility of this approach. nih.govmdpi.com

| Compound Type | Targeted Kinases | Therapeutic Area |

| 3-Substituted Indazole Derivatives | FGFR1, DDR2 | Lung Squamous Cell Carcinoma. nih.gov |

| Diarylurea Derivatives | Multiple Kinases | Cancer. nih.gov |

| Indazole-Pyrimidine Based Derivatives | VEGFR-2 | Cancer. mdpi.com |

Opportunities for Collaborative and Interdisciplinary Research in Indazole Science

The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. acs.org Advancing the field of indazole science will require the combined expertise of chemists, biologists, pharmacologists, computational scientists, and clinicians. mdpi.comsnf.ch

Key opportunities for collaboration include:

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic research and clinical development, accelerating the translation of promising discoveries into new medicines. acs.org

International Consortia: The formation of international research consortia can facilitate the sharing of data, resources, and expertise, leading to more rapid progress in the field.

Open Science Initiatives: Open access to research data and publications can foster collaboration and innovation by allowing researchers from around the world to build upon each other's work. mdpi.com

By embracing these future research directions and advanced methodologies, the scientific community can continue to unlock the therapeutic potential of this compound and its derivatives, paving the way for the development of new and effective treatments for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Iodo-1-methyl-1H-indazol-3-ol, and how do reaction conditions influence yield?

- Methodology : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly employed for indazole derivatives. For example, using PEG-400/DMF as solvent systems with CuI catalysis under inert atmospheres (e.g., N₂) achieves moderate yields (~30–35%) . Key factors include stoichiometric ratios of reactants (e.g., azidoethyl intermediates and aryl alkynes), reaction time (12–24 hours), and post-reaction purification via column chromatography (70:30 EtOAc:hexane) . Lower yields may arise from competing side reactions or incomplete azide-alkyne coupling.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for structural confirmation. Peaks in DMSO-d₆ at δ ~8.5–6.5 ppm (aromatic protons) and δ ~50–55 ppm (methyl/methoxy carbons) are diagnostic . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 335.15) . Thin-layer chromatography (TLC) with EtOAc:hexane (70:30) monitors reaction progress (Rf ~0.33–0.49) .

Q. How can researchers mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Methodology : Slow evaporation from hot ethyl acetate or DMF/water mixtures enhances crystal growth. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, particularly for resolving iodine-heavy atom effects . Preferential solvent selection (e.g., EtOAc) and controlled cooling rates improve crystal quality .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of iodination in 1-methylindazole derivatives?

- Methodology : Electrophilic aromatic substitution (EAS) at the 5-position is favored due to electron-donating effects of the methyl group at N1. Computational studies (DFT calculations) can model charge distribution, while kinetic experiments (e.g., competition with Br₂ or Cl₂) validate iodine’s electrophilicity. Contrasting yields in halogenation (e.g., 5-chloro vs. 5-iodo derivatives) highlight steric and electronic influences .

Q. How can factorial design optimize reaction parameters for scaling up this compound synthesis?

- Methodology : A 2³ factorial design evaluates variables: catalyst loading (CuI, 10–20 mol%), temperature (RT vs. 50°C), and solvent ratio (PEG-400:DMF, 1:1 to 2:1). Response surface methodology (RSM) identifies optimal conditions for maximizing yield while minimizing side products. Statistical tools (ANOVA) validate significance of factors .

Q. What strategies resolve contradictions in reported bioactivity data for iodinated indazoles?

- Methodology : Meta-analysis of enzyme inhibition assays (e.g., nitric oxide synthase) must standardize protocols (e.g., IC₅₀ measurement conditions). Discrepancies may arise from assay interference (e.g., solvent DMSO) or purity variations. Cross-validation with orthogonal techniques (e.g., SPR binding studies) clarifies conflicting results .